

2-Methoxy-4-nitrobenzoic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzoic acid

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Technical Guide: 2-Methoxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-4-nitrobenzoic acid**, a key chemical intermediate. It details its physicochemical properties, synthesis, and applications, with a focus on its role as a precursor in the development of pharmacologically active compounds.

Core Chemical Data

2-Methoxy-4-nitrobenzoic acid, a substituted benzoic acid derivative, is a solid at room temperature. Its core identifiers and physical properties are summarized below.

Property	Value	Reference
CAS Number	2597-56-0	[1][2]
Molecular Weight	197.14 g/mol	[1][2]
Molecular Formula	C ₈ H ₇ NO ₅	[1][2]
Melting Point	146-148 °C	[1]
Appearance	Solid	

Synthesis Protocol

A common laboratory-scale synthesis of **2-Methoxy-4-nitrobenzoic acid** involves the methylation of 2-hydroxy-4-nitrobenzoic acid.^[1] While a detailed, peer-reviewed protocol for this specific transformation is not readily available in the public domain, a general experimental procedure can be outlined based on standard organic chemistry practices for the Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-Methoxy-4-nitrobenzoic Acid

Materials:

- 2-hydroxy-4-nitrobenzoic acid
- Methyl iodide (CH_3I)
- A suitable base (e.g., potassium carbonate, sodium hydride)
- Anhydrous polar aprotic solvent (e.g., acetone, dimethylformamide)
- Hydrochloric acid (HCl) for acidification
- Distilled water
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-nitrobenzoic acid in the chosen anhydrous solvent.
- **Deprotonation:** Add the base portion-wise to the solution while stirring. The reaction mixture may be gently heated to ensure complete formation of the phenoxide.

- **Methylation:** Slowly add methyl iodide to the reaction mixture. The reaction is typically carried out at an elevated temperature (e.g., reflux) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. The solvent is then removed under reduced pressure.
- **Acidification and Extraction:** The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product. The aqueous layer is then extracted with an organic solvent.
- **Purification:** The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude **2-Methoxy-4-nitrobenzoic acid**. Further purification can be achieved by recrystallization from a suitable solvent system.
- **Characterization:** The final product should be characterized by spectroscopic methods such as ^1H NMR and ^{13}C NMR to confirm its identity and purity.^[1]

Applications in Synthesis

2-Methoxy-4-nitrobenzoic acid serves as a versatile starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Precursor to a Potential CCR3 Antagonist

One of the notable applications of **2-Methoxy-4-nitrobenzoic acid** is its use as a precursor in the synthesis of 2,5-constrained piperidine derivatives, which have been investigated as potential Chemokine (C-C Motif) Receptor 3 (CCR3) antagonists.^[2] CCR3 is a G protein-coupled receptor that plays a role in inflammatory responses, particularly in allergic diseases like asthma.

While a specific, detailed protocol for the conversion of **2-Methoxy-4-nitrobenzoic acid** to a 2,5-constrained piperidine-based CCR3 antagonist is proprietary and not publicly available, a logical synthetic workflow can be proposed.



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Caption: Proposed synthetic workflow from **2-Methoxy-4-nitrobenzoic acid**.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities of **2-Methoxy-4-nitrobenzoic acid** itself or its direct involvement in cellular signaling pathways. Research into the biological effects of structurally related compounds, such as other methoxybenzoic acid derivatives, has been conducted; however, these findings cannot be directly extrapolated to **2-Methoxy-4-nitrobenzoic acid**. Further investigation is required to elucidate any potential pharmacological or biological roles of this compound.

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References

- 1. 2-甲氧基-4-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
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